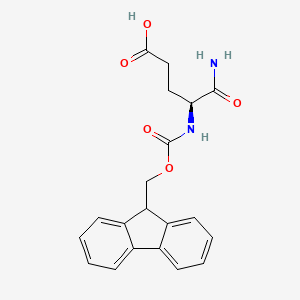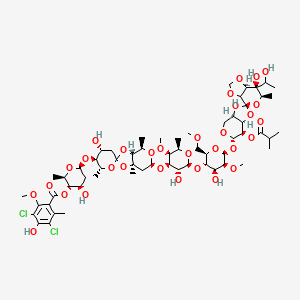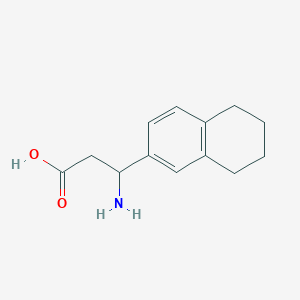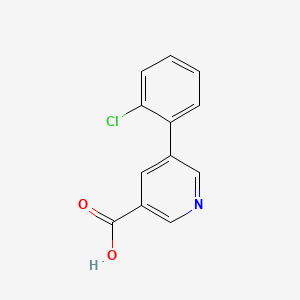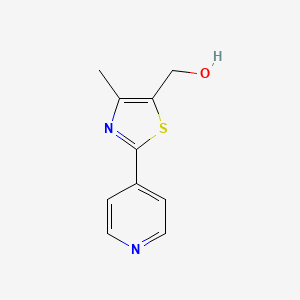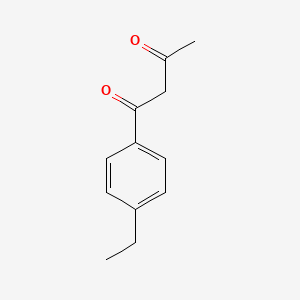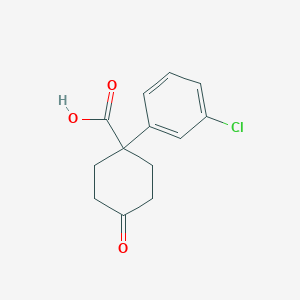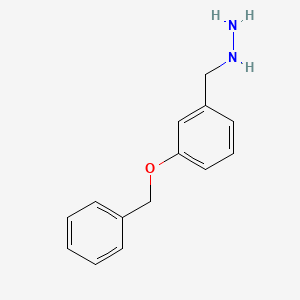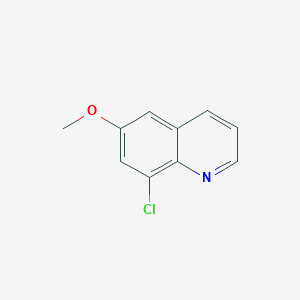
8-Chloro-6-methoxyquinoline
概要
説明
8-Chloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is also known by its IUPAC name, 8-chloro-6-methoxyquinoline .
Synthesis Analysis
The synthesis of 8-Chloro-6-methoxyquinoline involves the reaction of 8-chloro-6-hydroxyquinoline with iodomethane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction is stirred at room temperature overnight, and the product is extracted with dichloromethane (CH2Cl2) after the addition of water .
Molecular Structure Analysis
The molecular structure of 8-Chloro-6-methoxyquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a double-ring structure and is an essential segment of both natural and synthetic compounds .
Physical And Chemical Properties Analysis
8-Chloro-6-methoxyquinoline has a melting point of 58-60 °C . It is very slightly soluble in water (0.25 g/L at 25 ºC) . The compound has a density of 1.267±0.06 g/cm3 .
科学的研究の応用
8-Hydroxyquinoline
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This group has attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
- Methods of Application : The review focuses on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
- Results or Outcomes : Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .
8-Amino-6-Methoxyquinoline
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : The 8-amino-6-methoxyquinoline pharmacophore is part of antimalarials like primaquine and tafenoquine and was therefore used as a central element of the new derivatives .
- Methods of Application : A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert -butyltetrazole moieties differ in chain length, basicity and substitution .
- Results or Outcomes : The activity and the cytotoxicity were strongly influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .
2-Chloroquinoline-3-carbaldehyde
- Scientific Field : Organic Chemistry
- Application Summary : This review highlights the recently cited research data in the literature on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 .
- Methods of Application : It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results or Outcomes : The biological evaluation and the synthetic applications of the target compounds were illustrated .
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids
- Scientific Field : Medicinal Chemistry
- Application Summary : The 8-amino-6-methoxyquinoline pharmacophore is part of antimalarials like primaquine and tafenoquine and was therefore used as a central element of the new derivatives . It was linked to a tetrazole ring via different linkers .
- Methods of Application : A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert -butyltetrazole moieties differ in chain length, basicity and substitution .
- Results or Outcomes : The activity and the cytotoxicity were strongly influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .
Safety And Hazards
The safety information for 8-Chloro-6-methoxyquinoline indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
8-chloro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLOGWJGGBMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609425 | |
| Record name | 8-Chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-methoxyquinoline | |
CAS RN |
796851-15-5 | |
| Record name | 8-Chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

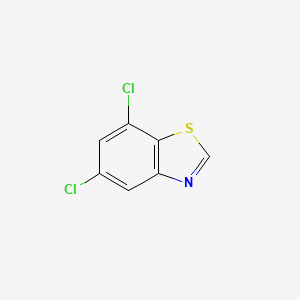
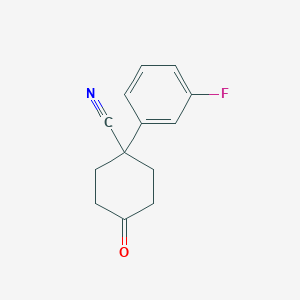
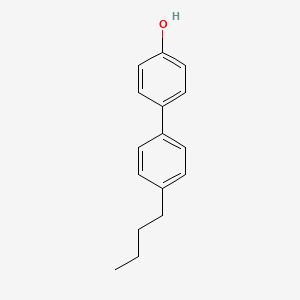
![1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride](/img/structure/B1603773.png)
![3-Methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1603774.png)
![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)
